[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13471902
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O3 |
|---|---|
| Molecular Weight | 291.35 g/mol |
| IUPAC Name | benzyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C15H21N3O3/c1-17(13-7-8-18(10-13)14(19)9-16)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11,16H2,1H3/t13-/m0/s1 |
| Standard InChI Key | YOUMRZSHXZTNPP-ZDUSSCGKSA-N |
| Isomeric SMILES | CN([C@H]1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
| SMILES | CN(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural Characteristics
Molecular Identity
The compound’s IUPAC name is benzyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-methylcarbamate . Key structural features include:
-
Pyrrolidine ring: A five-membered saturated nitrogen heterocycle, with the S-configuration at the 3-position.
-
Amino-acetyl group: A glycine-derived substituent (–CH₂CONH₂) attached to the pyrrolidine nitrogen.
-
Benzyl ester moiety: Enhances lipophilicity and stability, critical for pharmacokinetic modulation.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₂₁N₃O₃ | |
| Molecular weight | 291.35 g/mol | |
| CAS number | 1354002-19-9 | |
| InChIKey | YOUMRZSHXZTNPP-CYBMUJFWSA-N |
Stereochemical Specificity
The S-configuration at the pyrrolidine 3-position distinguishes this compound from its R-enantiomer. Stereochemical purity is maintained during synthesis to ensure consistent biological activity.
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step processes:
-
Amino-acetyl group introduction: Coupling of glycine derivatives with pyrrolidine intermediates.
-
Carbamate formation: Reaction with methyl isocyanate and benzyl alcohol under anhydrous conditions.
-
Chiral resolution: Use of chiral chromatography or enzymatic methods to isolate the S-enantiomer .
Key reagents and conditions:
-
Catalysts: Triethylamine or 4-dimethylaminopyridine (DMAP) for carbamate coupling.
-
Solvents: Dichloromethane or tetrahydrofuran for low-temperature reactions.
Analytical Methods
Characterization employs:
-
NMR spectroscopy: Proton and carbon-13 NMR to confirm stereochemistry and functional group integrity.
-
Mass spectrometry: ESI-MS for molecular ion detection (m/z = 292.15 [M+H]⁺) .
-
HPLC: Chiral columns for enantiomeric purity assessment.
Physical and Chemical Properties
Stability and Reactivity
-
Thermal stability: Decomposes above 150°C, typical of carbamates.
-
Hydrolytic sensitivity: The benzyl ester undergoes hydrolysis in acidic/basic conditions, releasing benzyl alcohol and the corresponding carboxylic acid .
-
Nucleophilic reactivity: The amino-acetyl group participates in condensation reactions with aldehydes/ketones .
Solubility and LogP
| Solvent | Solubility (mg/mL) | LogP* |
|---|---|---|
| Water | 0.5–2 | ~1.5 |
| Ethanol | 10–20 | |
| DMSO | >50 | |
| *Calculated using ChemDraw software. |
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester | R-configuration at pyrrolidine | Antiviral potential (unconfirmed) |
| [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester | Substitution at pyrrolidine 2-position | Enhanced metabolic stability |
| [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester | Hydroxyethyl instead of amino-acetyl | Reduced reactivity |
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor for:
-
Prodrug development: The benzyl ester can be cleaved to release active metabolites .
-
Peptidomimetics: Incorporation into peptide-based therapeutics via solid-phase synthesis .
Synthetic Building Block
Used in:
-
Cross-coupling reactions: Palladium-catalyzed substitutions to introduce aryl or heteroaryl groups.
-
Click chemistry: Azide-alkyne cycloaddition for macrocyclic compound synthesis .
Future Directions
Unresolved Questions
-
Pharmacokinetic profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.
-
Target validation: High-throughput screening against kinases, proteases, or ion channels.
-
Crystallographic studies: Co-crystallization with therapeutic targets to elucidate binding modes.
Optimized Synthesis
-
Flow chemistry: Continuous processes for scalable production.
-
Catalytic asymmetric synthesis: Enzyme-mediated resolution to improve enantiomeric excess.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume